molecular formula C10H12BrNO2S B14021258 4-bromo-N-(1-methylcyclopropyl)benzenesulfonamide

4-bromo-N-(1-methylcyclopropyl)benzenesulfonamide

Cat. No.: B14021258
M. Wt: 290.18 g/mol
InChI Key: MUYMZZXCEDGXKT-UHFFFAOYSA-N
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Description

4-Bromo-N-(1-methylcyclopropyl)benzenesulfonamide is a chemical compound with the molecular formula C10H12BrNO2S. It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a sulfonamide group and a 1-methylcyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(1-methylcyclopropyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 1-methylcyclopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid generated during the process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(1-methylcyclopropyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-methylcyclopropyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-N-(1-methylcyclopropyl)benzenesulfonamide is unique due to the presence of the 1-methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H12BrNO2S

Molecular Weight

290.18 g/mol

IUPAC Name

4-bromo-N-(1-methylcyclopropyl)benzenesulfonamide

InChI

InChI=1S/C10H12BrNO2S/c1-10(6-7-10)12-15(13,14)9-4-2-8(11)3-5-9/h2-5,12H,6-7H2,1H3

InChI Key

MUYMZZXCEDGXKT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)NS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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